molecular formula C16H20O2 B11768416 (4-Butyl-5-methylfuran-2-yl)(phenyl)methanol

(4-Butyl-5-methylfuran-2-yl)(phenyl)methanol

Cat. No.: B11768416
M. Wt: 244.33 g/mol
InChI Key: BYQVTRVCUAXDJB-UHFFFAOYSA-N
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Description

(4-Butyl-5-methylfuran-2-yl)(phenyl)methanol is a heterocyclic compound belonging to the furan family. It is characterized by a furan ring substituted with butyl and methyl groups, and a phenylmethanol moiety. This compound is primarily used in research and industrial applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Butyl-5-methylfuran-2-yl)(phenyl)methanol typically involves the reaction of 4-butyl-5-methylfuran with benzaldehyde under acidic or basic conditions. The reaction proceeds through a nucleophilic addition mechanism, where the furan ring acts as a nucleophile attacking the carbonyl carbon of benzaldehyde, followed by protonation to yield the final product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

(4-Butyl-5-methylfuran-2-yl)(phenyl)methanol has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Butyl-5-methylfuran-2-yl)(phenyl)methanol involves its interaction with specific molecular targets and pathways. The furan ring and phenylmethanol moiety can interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

  • (4-Butyl-5-methylfuran-2-yl)methanol
  • (4-Butyl-5-methylfuran-2-yl)(phenyl)ethanol
  • (4-Butyl-5-methylfuran-2-yl)(phenyl)ketone

Comparison: (4-Butyl-5-methylfuran-2-yl)(phenyl)methanol is unique due to the presence of both a furan ring and a phenylmethanol moiety, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and biological activities, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C16H20O2

Molecular Weight

244.33 g/mol

IUPAC Name

(4-butyl-5-methylfuran-2-yl)-phenylmethanol

InChI

InChI=1S/C16H20O2/c1-3-4-8-14-11-15(18-12(14)2)16(17)13-9-6-5-7-10-13/h5-7,9-11,16-17H,3-4,8H2,1-2H3

InChI Key

BYQVTRVCUAXDJB-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=C(OC(=C1)C(C2=CC=CC=C2)O)C

Origin of Product

United States

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